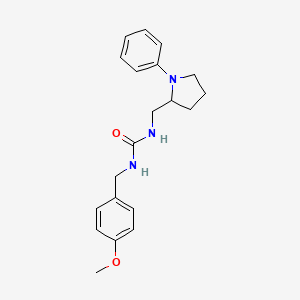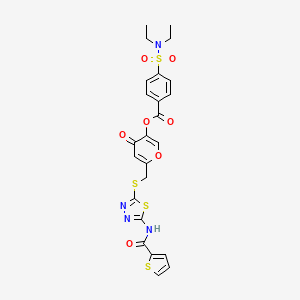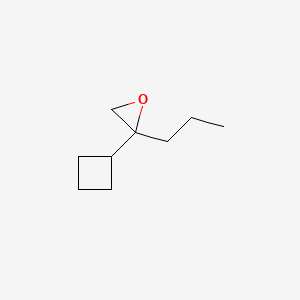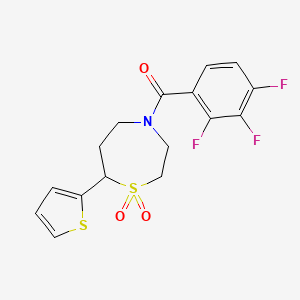
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a methoxybenzyl group and a phenylpyrrolidinylmethyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 4-methoxybenzylamine with an isocyanate derivative of 1-phenylpyrrolidine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and phenylpyrrolidinylmethyl groups may contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1-(4-Methoxybenzyl)-3-(phenylmethyl)urea: Lacks the pyrrolidine ring, which may affect its biological activity.
1-(4-Methoxybenzyl)-3-((1-methylpyrrolidin-2-yl)methyl)urea: Contains a methyl group instead of a phenyl group on the pyrrolidine ring, potentially altering its properties.
Uniqueness
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-11-9-16(10-12-19)14-21-20(24)22-15-18-8-5-13-23(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYULHZKFSOKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2932528.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2932535.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)
![2-Methyl-6-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2932540.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)
![2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one](/img/structure/B2932546.png)

![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2932551.png)
